molecular formula C11H8N2O4 B13145641 1-Phenyl-1H-imidazole-4,5-dicarboxylic acid

1-Phenyl-1H-imidazole-4,5-dicarboxylic acid

Cat. No.: B13145641
M. Wt: 232.19 g/mol
InChI Key: HYCAAJACQJCSRO-UHFFFAOYSA-N
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Description

1-Phenyl-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic compound that features an imidazole ring substituted with a phenyl group and two carboxylic acid groups at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-1H-imidazole-4,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of benzimidazole derivatives. For instance, benzimidazole can be oxidized using nitric acid and a catalyst such as iron(III) nitrate at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1H-imidazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carboxylic acid groups.

    Substitution: The phenyl group and imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Phenyl-1H-imidazole-4,5-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-1H-imidazole-4,5-dicarboxylic acid varies depending on its application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways .

Comparison with Similar Compounds

1-Phenyl-1H-imidazole-4,5-dicarboxylic acid can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

1-phenylimidazole-4,5-dicarboxylic acid

InChI

InChI=1S/C11H8N2O4/c14-10(15)8-9(11(16)17)13(6-12-8)7-4-2-1-3-5-7/h1-6H,(H,14,15)(H,16,17)

InChI Key

HYCAAJACQJCSRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=C2C(=O)O)C(=O)O

Origin of Product

United States

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